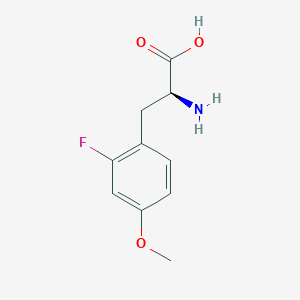

2-Fluoro-O-methyl-L-tyrosine

Übersicht

Beschreibung

2-Fluoro-O-methyl-L-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Biochemische Analyse

Biochemical Properties

Tyrosine, 2-fluoro-O-methyl-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and phenol-lyases. Tyrosine kinases phosphorylate tyrosine residues on proteins, which is crucial for signal transduction pathways. The interaction of Tyrosine, 2-fluoro-O-methyl-, with these enzymes can provide insights into the regulation of cellular processes. Additionally, tyrosine phenol-lyase catalyzes the conversion of tyrosine derivatives, including Tyrosine, 2-fluoro-O-methyl-, into phenol, pyruvate, and ammonium .

Cellular Effects

Tyrosine, 2-fluoro-O-methyl-, influences various cellular processes, including cell signaling, gene expression, and metabolism. It can modulate cell signaling pathways by acting as a substrate for tyrosine kinases, leading to altered phosphorylation patterns. This compound also affects gene expression by influencing transcription factors that bind to phosphorylated tyrosine residues. Furthermore, Tyrosine, 2-fluoro-O-methyl-, impacts cellular metabolism by participating in the synthesis of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of Tyrosine, 2-fluoro-O-methyl-, involves its interaction with specific biomolecules. It binds to the active sites of tyrosine kinases, leading to the phosphorylation of target proteins. This phosphorylation event triggers downstream signaling cascades that regulate various cellular functions. Additionally, Tyrosine, 2-fluoro-O-methyl-, can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine, 2-fluoro-O-methyl-, can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Tyrosine, 2-fluoro-O-methyl-, exhibits a fast and almost quantitative incorporation into protein fractions in brain regions, indicating its potential for long-term studies . The degradation of this compound over time may affect its efficacy and stability in experimental settings.

Dosage Effects in Animal Models

The effects of Tyrosine, 2-fluoro-O-methyl-, vary with different dosages in animal models. At low doses, this compound can effectively modulate cellular processes without causing significant toxicity. At high doses, Tyrosine, 2-fluoro-O-methyl-, may exhibit toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways. Studies in animal models have demonstrated the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity .

Metabolic Pathways

Tyrosine, 2-fluoro-O-methyl-, is involved in several metabolic pathways. It interacts with enzymes such as tyrosine phenol-lyase, which catalyzes its conversion into phenol, pyruvate, and ammonium. This compound also participates in the synthesis of proteins and other biomolecules, influencing metabolic flux and metabolite levels. The incorporation of Tyrosine, 2-fluoro-O-methyl-, into proteins is fast and efficient, making it a valuable tool for studying metabolic pathways .

Transport and Distribution

The transport and distribution of Tyrosine, 2-fluoro-O-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells. Once inside the cell, Tyrosine, 2-fluoro-O-methyl-, can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is crucial for its biological activity and efficacy .

Subcellular Localization

Tyrosine, 2-fluoro-O-methyl-, exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. The subcellular localization of Tyrosine, 2-fluoro-O-methyl-, influences its interactions with biomolecules and its role in cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the tyrosine molecule using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The methoxy group can be introduced through methylation using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 2-Fluoro-O-methyl-L-tyrosine often involves automated synthesis modules to ensure high yield and purity. The process may include steps such as radiofluorination, where a fluorine-18 isotope is introduced into the molecule for applications in positron emission tomography (PET) imaging .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-O-methyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor, methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce various fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-O-methyl-L-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Serves as a probe for studying enzyme-substrate interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 2-Fluoro-O-methyl-L-tyrosine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator of specific biochemical processes. For instance, in PET imaging, the compound targets amino acid transporters in tumor cells, allowing for precise imaging of cancerous tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-L-α-methyl-tyrosine (FAMT): Another fluorinated tyrosine derivative used in PET imaging.

2-Fluoro-L-tyrosine: A simpler fluorinated tyrosine derivative with applications in radiopharmaceuticals.

O-(2-Fluoroethyl)-L-tyrosine (FET): Used in tumor imaging due to its high uptake in cancer cells.

Uniqueness

2-Fluoro-O-methyl-L-tyrosine stands out due to its unique combination of a fluorine atom and a methoxy group, which enhances its chemical stability and bioavailability. This makes it particularly useful in applications requiring high precision and stability, such as PET imaging and advanced material production .

Biologische Aktivität

2-Fluoro-O-methyl-L-tyrosine (2-FOMT) is an amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is a fluorinated analog of L-tyrosine, which is a precursor for several important neurotransmitters and hormones. The introduction of a fluorine atom and a methoxy group alters its biological activity, making it a subject of interest in various studies, particularly in the context of cancer imaging and treatment.

- Chemical Name : this compound

- Molecular Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

This compound exhibits its biological activity primarily through its interaction with amino acid transporters, particularly the L-type amino acid transporter system. This system is often upregulated in cancer cells, allowing for increased uptake of amino acid analogs like 2-FOMT. The incorporation of fluorine enhances its metabolic stability and alters its affinity for various enzymes involved in protein synthesis and metabolism.

Uptake and Distribution

Studies have shown that 2-FOMT is effectively transported into tumor cells via the L-type amino acid transporter system. For example, biodistribution studies demonstrated significant accumulation of 2-FOMT in tumor tissues compared to normal tissues, indicating its potential as a radiotracer for tumor imaging via positron emission tomography (PET) .

| Tissue | Uptake (% ID/g) | Time Post-Injection (min) |

|---|---|---|

| Tumor | 6.37 ± 1.67 | 60 |

| Liver | 4.5 ± 0.5 | 30 |

| Kidney | 3.0 ± 0.3 | 30 |

| Blood | 1.40 ± 0.12 | 180 |

Case Studies

- Neurooncology Applications : In clinical settings, the use of this compound as a PET tracer has shown promise in differentiating between tumor types and assessing treatment response in patients with gliomas . The compound's ability to accumulate in malignant tissues provides valuable diagnostic information that can guide therapeutic decisions.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that 2-FOMT can inhibit cell proliferation by interfering with protein synthesis pathways. For instance, experiments indicated that treatment with 2-FOMT resulted in reduced viability in breast cancer cell lines, suggesting its potential as an anti-cancer agent .

Pharmacological Studies

Pharmacological evaluations have highlighted several key properties of this compound:

- Lipophilicity : The compound's lipophilicity was measured, revealing a log P value that suggests moderate membrane permeability, which is favorable for cellular uptake.

- Metabolic Stability : Studies indicate that the presence of the fluorine atom contributes to the compound's stability against enzymatic degradation compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476930 | |

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-29-3 | |

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.